molecular formula C7H12N2O2 B12876984 4-(2-Aminopropyl)-5-methylisoxazol-3(2H)-one

4-(2-Aminopropyl)-5-methylisoxazol-3(2H)-one

Cat. No.: B12876984
M. Wt: 156.18 g/mol
InChI Key: WLYGLKZRPPWOTJ-UHFFFAOYSA-N
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Description

4-(2-Aminopropyl)-5-methylisoxazol-3(2H)-one is a chemical compound with a unique structure that includes an isoxazole ring substituted with an aminopropyl group and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminopropyl)-5-methylisoxazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 5-methylisoxazole with 2-bromo-1-phenylpropane in the presence of a base to form the intermediate compound. This intermediate is then treated with ammonia or an amine to introduce the aminopropyl group, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminopropyl)-5-methylisoxazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(2-Aminopropyl)-5-methylisoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-Aminopropyl)-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminopropyl)-5-methylisoxazol-3(2H)-one is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

4-(2-aminopropyl)-5-methyl-1,2-oxazol-3-one

InChI

InChI=1S/C7H12N2O2/c1-4(8)3-6-5(2)11-9-7(6)10/h4H,3,8H2,1-2H3,(H,9,10)

InChI Key

WLYGLKZRPPWOTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NO1)CC(C)N

Origin of Product

United States

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